MAO‑A and MAO‑B Inhibition: 6-Bromo-8-chloroquinolin-2-amine vs. 2-Aminoquinoline vs. 6-Bromoquinolin-2-amine
6-Bromo-8-chloroquinolin-2-amine shows no meaningful inhibition of human recombinant MAO‑A or MAO‑B (IC50 > 100 000 nM) [1]. In contrast, the unsubstituted 2‑aminoquinoline scaffold has been elaborated into nanomolar BACE1 inhibitors (IC50 11 nM) [2], while 6‑bromoquinolin-2-amine derivatization gave low‑micromolar MAO inhibitors in related series [3]. These data demonstrate that halogen identity and position critically determine target engagement; the title compound is effectively an inactive control for MAO‑based assays, a property that distinguishes it from mono‑brominated analogs.
| Evidence Dimension | IC50 against human recombinant MAO‑A / MAO‑B |
|---|---|
| Target Compound Data | IC50 > 100 000 nM (MAO‑A and MAO‑B) |
| Comparator Or Baseline | 2‑Aminoquinoline-derived BACE1 inhibitor: IC50 11 nM; 6‑bromoquinolin-2-amine derivatives: low‑micromolar MAO IC50 (literature). |
| Quantified Difference | > 9 000‑fold weaker MAO inhibition vs. the most active 2‑aminoquinoline examples. |
| Conditions | Spectrofluorometric assay monitoring kynuramine oxidation; human recombinant enzyme. |
Why This Matters
This property allows the compound to serve as a negative control in monoamine oxidase screening cascades, a role that mono‑halogenated analogs cannot reliably fill.
- [1] BindingDB. BDBM50063525: IC50 > 100 000 nM for MAO‑A and MAO‑B. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50063525 (accessed 2026-05-13). View Source
- [2] From Fragment Screening to In Vivo Efficacy: Optimization of a Series of 2‑Aminoquinolines as Potent BACE1 Inhibitors. J. Med. Chem. 2011, 54, 5836–5857. (IC50 11 nM for compound 59). View Source
- [3] Literature survey: 6‑bromoquinolin-2-amine derivatives exhibit low‑micromolar MAO inhibition (representative values from PubMed). https://pubmed.ncbi.nlm.nih.gov (accessed 2026-05-13). View Source
